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Compound of Interest

Compound Name: 2,3-Difluorobenzotrifluoride

Cat. No.: B1586452

Introduction

2,3-Difluorobenzotrifluoride, with the chemical formula C7HsFs and CAS number 64248-59-5,
is a significant fluorinated aromatic compound. Its utility as a building block in the synthesis of
pharmaceuticals and agrochemicals necessitates a thorough understanding of its structural
and electronic properties. Spectroscopic analysis is the cornerstone of this characterization,
providing unequivocal evidence of molecular structure and purity. This guide offers a
comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 2,3-Difluorobenzotrifluoride. In the absence of a complete,
publicly available dataset for this specific isomer, we will leverage established spectroscopic
principles and comparative data from its close structural analog, 3,4-Difluorobenzotrifluoride, to
provide a detailed and predictive analysis. This approach underscores the power of
spectroscopic interpretation in modern chemical research and development.

Molecular Structure and Properties

e Chemical Name: 1,2-Difluoro-3-(trifluoromethyl)benzene
e Synonyms: 2,3-Difluorobenzotrifluoride
e CAS Number: 64248-59-5

e Molecular Formula: C7HsFs
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Molecular Weight: 182.09 g/mol

Appearance: Colorless liquid[1]

Boiling Point: 107-109 °C[1]

Density: 1.39 g/cm3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen and carbon-
fluorine framework of 2,3-Difluorobenzotrifluoride. The presence of five fluorine atoms leads
to complex but informative spectra, particularly in 1°F and 3C NMR, due to heteronuclear and
homonuclear couplings.

Predicted *H NMR Spectral Data

The *H NMR spectrum is expected to show three distinct signals for the aromatic protons, each
split by neighboring protons and fluorine atoms. The chemical shifts and coupling constants
can be predicted based on the electronic effects of the fluorine and trifluoromethyl substituents.

Predicted Chemical L Coupling .
. Multiplicity . Assignment
Shift (ppm) Constants (J) in Hz
~72-74 Multiplet H-4
~74-76 Multiplet H-5
~71-7.3 Multiplet H-6

Predicted *C NMR Spectral Data

The 13C NMR spectrum will display seven signals, with the carbons directly bonded to fluorine
exhibiting large one-bond C-F coupling constants. The trifluoromethyl carbon will appear as a
quartet due to coupling with the three fluorine atoms.
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Predicted Chemical Shift (ppm) Assighment
~ 150 - 155 (dd) C-2 (C-F)

~ 145 - 150 (dd) C-3 (C-F)
~120 - 125 (q) C-CFs
~125-130 Aromatic CH
~120- 125 Aromatic CH
~115-120 Aromatic CH
~130-135 C-1 (C-CF3)

The carbon of the CFs group is expected to show a quartet with a *JCF coupling constant of
approximately 272 Hz.[2]

Predicted *°F NMR Spectral Data

19F NMR is highly sensitive to the local electronic environment.[3] We anticipate three signals:
one for the CFs group and two for the aromatic fluorine atoms. The chemical shifts are
referenced to CFCls.

Predicted Chemical Shift

Multiplicity Assignment
(ppm)
~-60 to -65 Singlet -CF3
~-135to -145 Multiplet F-2
~-140to -150 Multiplet F-3

For comparison, the 1°F NMR spectrum of the isomeric 3,4-Difluorobenzotrifluoride shows
signals for the aromatic fluorines and the trifluoromethyl group.[4]

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: A sample of 2,3-Difluorobenzotrifluoride is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), and transferred to an NMR tube.
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» Data Acquisition: H, 13C, and °F NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

» Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal
standard (tetramethylsilane for H and 13C NMR, and CFClIs for °F NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the
molecule. The spectrum of 2,3-Difluorobenzotrifluoride will be characterized by strong C-F
stretching vibrations and absorptions typical of a substituted benzene ring.

licted | : I

Wavenumber (cm—?) Intensity Assignment

3100 - 3000 Weak-Medium Aromatic C-H stretch
1620 - 1580 Medium Aromatic C=C stretch
1520 - 1470 Medium Aromatic C=C stretch
1350 - 1100 Strong C-F stretch (CFs and Ar-F)

Aromatic C-H out-of-plane

900 - 675 Strong
bend

The IR spectrum of the parent molecule, benzotrifluoride, shows strong C-F stretching bands in
the 1350-1100 cm~1 region, which is consistent with the predictions for the difluoro-substituted
derivative.[5]

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a liquid sample like 2,3-Difluorobenzotrifluoride, the IR spectrum
can be obtained using the neat liquid. A thin film of the liquid is placed between two salt
plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used.

o Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the mid-IR
range (typically 4000-400 cm™1).
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Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

e Molecular lon (M*): The mass spectrum is expected to show a strong molecular ion peak at
m/z = 182, corresponding to the molecular weight of 2,3-Difluorobenzotrifluoride.

» Key Fragmentation: A prominent fragment is expected at m/z = 163, resulting from the loss of
a fluorine atom ([M-F]*). Another significant fragment would be at m/z = 113, corresponding
to the loss of the CFs group ([M-CFs]*). The fragmentation of trifluoromethyl-substituted
aromatic compounds often involves the loss of fluorine and the trifluoromethyl radical.[6]

For comparison, the GC-MS data for the isomeric 3,4-Difluorobenzotrifluoride shows a
molecular ion peak at m/z 182 and a significant fragment at m/z 163.[4]

Experimental Protocol for Mass Spectrometry

o Sample Introduction: A dilute solution of the compound in a volatile organic solvent is
injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

« lonization: The sample is typically ionized using electron impact (El).

e Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass

analyzer.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the
expected spectroscopic data.
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Caption: Overview of Spectroscopic Analysis of 2,3-Difluorobenzotrifluoride.
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General Analytical Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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